2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a chemical compound with the molecular formula C19H20FNO2S and a molecular weight of 345.43 g/mol. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a tetrahydronaphthalene moiety. It is primarily utilized in scientific research due to its potential biological activities and structural properties.
2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide falls under the category of organic compounds, specifically within the realms of thio compounds and acetamides. Its unique structure places it within the broader classification of pharmaceutical intermediates and potential therapeutic agents.
The synthesis of 2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory practices.
The molecular structure of 2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide can be represented using various structural formulas:
CC(=O)N(Cc1ccc(cc1F)S)c2ccc3c(c2)C(=C(C3=C(C=C4C(C(C=CC4)=C(C=C(C=C3)C=C(C=CC(=O)O)))C=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(CC(=O)O))))))))))))))))))))))The compound's InChI string is InChI=1S/C19H20FNO2S/c20-16-5-7-17(8-6-16)24-12-18(22)21-13-19(23)10-9-14-3-1-2-4-15(14)11-19/h1-8,23H,9-13H2,(H,21,22) which provides a detailed representation of its atomic connectivity .
The chemical reactivity of 2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide can be explored through various organic reactions:
Technical details such as reaction conditions (solvent choice, temperature), catalysts used (if any), and yields are critical for practical applications but are often not disclosed in general literature.
The mechanism of action for 2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide may involve interactions at a molecular level with biological targets such as enzymes or receptors.
Key points include:
Data regarding specific targets and pathways would require empirical studies to elucidate precise mechanisms.
The physical properties of 2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide include:
Chemical properties include:
Relevant data such as melting point or boiling point specifics are often proprietary or require experimental determination.
This compound has potential applications in various scientific fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5